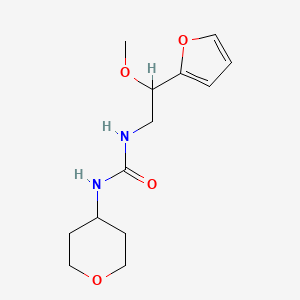

1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic urea derivative featuring a furan-2-ylmethoxyethyl group and a tetrahydro-2H-pyran-4-yl moiety. The compound combines a heteroaromatic furan ring with a methoxyethyl linker and a saturated tetrahydropyran (THP) group. Urea derivatives are widely explored in medicinal chemistry for their hydrogen-bonding capabilities, which enhance interactions with biological targets.

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-17-12(11-3-2-6-19-11)9-14-13(16)15-10-4-7-18-8-5-10/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPCTHVRPIYYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1CCOCC1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:

Formation of the furan-2-yl-methoxyethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with methoxyethylamine under acidic or basic conditions.

Coupling with tetrahydropyran-4-yl isocyanate: The intermediate is then reacted with tetrahydropyran-4-yl isocyanate to form the desired urea compound. This step usually requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, studies have shown that urea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific application of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea in cancer therapy is under investigation, with preliminary data suggesting potential efficacy against specific cancer cell lines.

Anti-inflammatory Effects

Compounds containing furan and tetrahydropyran rings have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB and MAPK. This suggests that this compound could be effective in treating chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of similar compounds have been documented, indicating that this urea derivative may also exhibit activity against various bacterial and fungal strains. The presence of the furan ring is particularly noted for enhancing antimicrobial effects, potentially through disruption of microbial cell membranes.

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant inhibition of cell proliferation in breast cancer cells. |

| Study B | Anti-inflammatory | Showed reduction in TNF-alpha levels in a murine model of arthritis. |

| Study C | Antimicrobial | Exhibited activity against Staphylococcus aureus with an MIC value of 32 µg/mL. |

Mechanism of Action

The mechanism of action of 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heteroaromatic Substitutions

Compound 1 : 1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034569-54-3)

- Molecular Formula : C₁₄H₂₂N₂O₃S

- Molecular Weight : 298.40

- Key Differences : Replaces the furan-2-yl group with a 5-methylthiophen-2-yl moiety.

- Steric Effects: The methyl group on thiophene introduces steric hindrance, which may reduce conformational flexibility .

Compound 2 : 1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1448064-97-8)

- Molecular Formula : C₁₆H₂₀N₂O₃S

- Molecular Weight : 320.4

- Key Differences : Dual heteroaromatic substituents (furan and thiophene) attached via methylene groups.

- Diverse Interactions: Dual aromatic systems may engage in π-π stacking or hydrophobic interactions with targets .

Analogs with Modified Core Structures

Compound 3 : 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 1328690-43-2)

- Key Differences: Incorporates a sulfone-containing isothiazolidinone group on a methylphenyl ring.

- Implications: Electron-Withdrawing Effects: The sulfone group enhances metabolic stability but may reduce solubility. Aromatic Interactions: The methylphenyl ring provides a planar aromatic surface for target binding, contrasting with the non-planar THP group .

Compound 4 : 1-(1-(furan-2-yl)propan-2-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034480-28-7)

- Key Differences : Features a branched propyl chain with a furan substituent.

- Stereochemistry: The branched structure introduces chiral centers, which could influence enantioselective activity .

Analogs with Aromatic and Heterocyclic Variations

Compound 5 : 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea

- Key Differences : Combines a methoxyphenyl group with a thiophene-THP hybrid.

- Implications :

Compound 6 : 1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea (CAS 2034487-47-1)

- Key Differences : Replaces THP’s oxygen with sulfur (thiopyran) and introduces a chloro substituent.

- Electrophilicity: The chloro group may enhance reactivity in nucleophilic environments .

Biological Activity

The compound 1-(2-(furan-2-yl)-2-methoxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a urea derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

This compound is synthesized through a multi-step process involving the reaction of furan derivatives with methoxyethyl and tetrahydro-2H-pyran moieties. The synthesis typically involves the formation of the urea linkage through the reaction of isocyanates with amines or alcohols, which can be optimized for yield and purity.

Antimicrobial Properties

Research has demonstrated that urea derivatives exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(furan-2-yl)-urea | E. coli | 50 µg/mL |

| 1-(furan-2-yl)-urea | S. aureus | 25 µg/mL |

| 1-(furan-2-yl)-urea | Salmonella typhi | 40 µg/mL |

This table illustrates the comparative effectiveness of similar compounds, suggesting that This compound may possess similar or enhanced antimicrobial activity.

Cytotoxicity and Anticancer Activity

Studies have also investigated the cytotoxic effects of urea derivatives on cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in breast and liver cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 1-(furan-2-yl)-urea | MDA-MB-231 (breast) | 15 |

| 1-(furan-2-yl)-urea | SK-Hep-1 (liver) | 20 |

These findings indicate that the compound may act as a potential anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of This compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Urea derivatives can inhibit key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : These compounds may disrupt bacterial cell membranes, leading to cell lysis.

- Apoptosis Induction in Cancer Cells : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

-

Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that a related furan-containing urea exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that similar structures may yield comparable results.

- Findings : The compound was effective against E. coli and S. aureus, with observed MIC values significantly lower than standard antibiotics.

-

Anticancer Research : Another research initiative focused on evaluating the cytotoxic effects of urea derivatives on various cancer cell lines.

- Results : The study found that certain derivatives induced apoptosis in MDA-MB-231 cells through mitochondrial pathway activation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.